Benz(aldehyde-D)-carbonyl-13C

Overview

Description

Benz(aldehyde-D)-carbonyl-13C, also known as deuterated acetophenone, is a chemical compound with the molecular formula C7H6O. It is a deuterated version of acetophenone, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is widely used in scientific research due to its unique chemical properties and isotopic labeling, which makes it valuable in various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(aldehyde-D)-carbonyl-13C typically involves the deuteration of acetophenone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.

Chemical Reactions Analysis

Types of Reactions

Benz(aldehyde-D)-carbonyl-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to deuterated phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Deuterated benzoic acid.

Reduction: Deuterated phenylethanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benz(aldehyde-D)-carbonyl-13C has numerous applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

Industry: Applied in the production of deuterated solvents and reagents for various industrial processes

Mechanism of Action

The mechanism of action of Benz(aldehyde-D)-carbonyl-13C is primarily related to its isotopic labeling. The presence of deuterium affects the compound’s vibrational frequencies, which can influence reaction rates and pathways. This isotopic effect is leveraged in various studies to gain insights into reaction mechanisms and molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Similar Compounds

Acetophenone: The non-deuterated version of Benz(aldehyde-D)-carbonyl-13C.

Deuterated Benzene: Another deuterated aromatic compound used in similar applications.

Deuterated Toluene: A deuterated version of toluene with similar isotopic labeling properties.

Uniqueness

This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its deuterium content allows for precise tracking in various experimental setups, making it a valuable tool in scientific research.

Biological Activity

Benz(aldehyde-D)-carbonyl-13C, a stable isotope-labeled derivative of benzaldehyde, has garnered attention in various fields of research due to its unique properties and biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties, metabolic pathways, and potential applications in biocatalysis.

Chemical Structure and Properties

This compound is a carbonyl compound characterized by the presence of a deuterium atom at the aldehyde position. Its molecular formula is , with a specific isotope composition that allows for tracing and studying metabolic processes in biological systems .

Antimicrobial Activity

Research indicates that benzaldehyde and its derivatives exhibit significant antimicrobial properties. A study evaluating benzaldehyde as an antibiotic modulator reported its effectiveness against various bacterial strains, including Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values demonstrated that benzaldehyde can enhance the efficacy of standard antibiotics by inhibiting efflux pumps in bacteria, which are responsible for antibiotic resistance .

Table 1: Antimicrobial Efficacy of Benzaldehyde Derivatives

| Bacterial Strain | MIC (mg/mL) | Modulation Effect |

|---|---|---|

| Staphylococcus aureus | 1.60 | Enhanced with ciprofloxacin |

| Escherichia coli | 2.00 | Moderate inhibition |

| Pseudomonas aeruginosa | 2.50 | Minimal effect |

Toxicological Effects

While benzaldehyde exhibits antimicrobial properties, it also poses toxicity risks. Studies have shown that exposure to benzaldehyde can lead to mortality and locomotor damage in model organisms such as Drosophila melanogaster . The compound's toxic effects were observed at concentrations as low as 1.25 µg/mL, indicating potential risks for non-target organisms in ecological settings .

Biocatalytic Applications

This compound has been explored for its biocatalytic potential. Research involving plant-based biocatalysts demonstrated effective reduction of benzaldehyde to its corresponding alcohol using various plant extracts. For instance, capulin and mamey seeds showed conversion rates between 45% and 54%, highlighting the feasibility of utilizing agricultural waste for biotransformation processes .

Table 2: Biocatalytic Reduction of Benzaldehyde

| Biocatalyst Source | Conversion Rate (%) |

|---|---|

| Capulin seeds | 54 |

| Mamey seeds | 50 |

| Bean pods | 45 |

| Turnip rape stalks | 40 |

Case Studies

- Antimicrobial Modulation : A case study assessed the interaction between benzaldehyde and ciprofloxacin against Staphylococcus aureus . The results indicated a significant reduction in MIC when benzaldehyde was used in conjunction with the antibiotic, suggesting a synergistic effect that could be harnessed in clinical settings.

- Toxicity Assessment : Another study focused on the effects of benzaldehyde on Drosophila melanogaster , revealing that prolonged exposure resulted in increased mortality rates and impaired mobility, emphasizing the need for careful evaluation of its ecological impact.

Properties

IUPAC Name |

deuterio(phenyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-KFNOGTNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

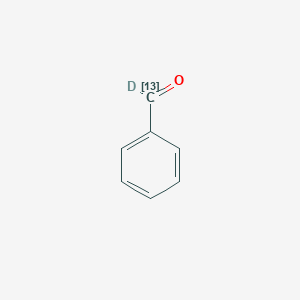

[2H][13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584016 | |

| Record name | (formyl-~13~C,formyl-~2~H)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155638-70-3 | |

| Record name | (formyl-~13~C,formyl-~2~H)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155638-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.